Maltotriose-Peracetat

Übersicht

Beschreibung

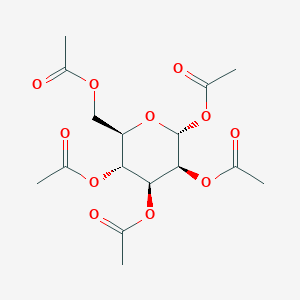

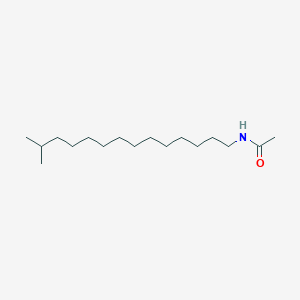

Maltotriose peracetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmaceuticals, and biotechnology. It is a derivative of maltotriose, which is a trisaccharide composed of three glucose molecules.

Wissenschaftliche Forschungsanwendungen

Bakterielle Bildgebungssonden

Es wurden Maltotriose-basierte Sonden für die Fluoreszenz- und Photoakustische Bildgebung von bakteriellen Infektionen entwickelt . Diese nicht-invasiven Werkzeuge können Wund- und Operationsbereichsinfektionen genau diagnostizieren, bevor sie systemisch werden oder erhebliche anatomische Schäden verursachen. Das fluoreszierende Derivat von Maltotriose (Cy7-1-Maltotriose) wird sowohl von grampositiven als auch von gramnegativen Bakterienstämmen in vitro aufgenommen. In-vivo-Studien zeigen seine Fähigkeit, Infektionen zu detektieren, die Infektionslast zu beurteilen und die Wirksamkeit der Antibiotikabehandlung zu visualisieren. Maltotriose dient als ideales Gerüst für Infektion-Bildgebungsmittel aufgrund seiner überlegenen pharmakokinetischen Eigenschaften und In-vivo-Stabilität im Vergleich zu anderen Maltodextrinen.

Stärkeabbau und industrielle Anwendungen

Maltotriose ist ein Schlüsselprodukt, das aus der Stärkeholyse durch Amylasen resultiert. Zwei aus Streptomyces stammende Amylasen wurden identifiziert, die spezifisch Maltotriose als primäres Maltooligosaccharid-Produkt produzieren . Diese Eigenschaft macht Maltotriose relevant in Industrien, in denen der Stärkeabbau unerlässlich ist, wie z. B. Lebensmittelverarbeitung, Brauerei und Biokraftstoffproduktion.

Wirkmechanismus

Target of Action

Maltotriose Peracetate, also known as D-Maltotriose Peracetate, primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase and Neopullulanase 2 . These enzymes are involved in the hydrolysis of starch and related polysaccharides .

Mode of Action

Maltotriose Peracetate interacts with its targets by being actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This interaction results in changes in the enzymatic activity, leading to the hydrolysis of maltotriose .

Biochemical Pathways

The compound affects the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. Maltotriose Peracetate, through its active transport and intracellular hydrolysis, contributes to the production of maltose and maltotriose, which are further metabolized in this pathway .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by its interaction with its target enzymes and its subsequent metabolism .

Result of Action

The action of Maltotriose Peracetate results in the efficient fermentation of maltotriose by S. cerevisiae cells . This is achieved through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase .

Action Environment

The action, efficacy, and stability of Maltotriose Peracetate are influenced by various environmental factors. For instance, the pH of the cytoplasm influences the efficiency of maltotriose hydrolysis . Additionally, the presence of other sugars such as sucrose can affect the metabolism of maltotriose .

Biochemische Analyse

Biochemical Properties

Maltotriose Peracetate participates in biochemical reactions much like its parent compound, maltotriose. In yeast, such as Saccharomyces cerevisiae, maltotriose is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . It is plausible that Maltotriose Peracetate undergoes similar interactions, although the presence of the peracetate group may alter its affinity for certain enzymes and transporters.

Cellular Effects

The effects of Maltotriose Peracetate on cellular processes are not well-documented. Maltotriose, its parent compound, can be efficiently fermented by S. cerevisiae cells through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase . Maltotriose Peracetate may influence similar cellular processes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Maltotriose Peracetate remains largely unexplored. The maltose transporter, a complex composed of a heterodimer of transmembrane subunits and a nucleotide-binding subunit homodimer, is known to mediate the active transport of maltose and likely maltotriose across biological membranes . Maltotriose Peracetate may interact with similar transporters and enzymes, influencing their activity and potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on maltotriose have shown that its fermentation efficiency can be improved through specific genetic modifications, suggesting that the effects of Maltotriose Peracetate may also be modifiable over time .

Metabolic Pathways

Maltotriose Peracetate likely participates in metabolic pathways similar to those of maltotriose. In S. cerevisiae, maltotriose is metabolized through the action of intracellular α-glucosidases

Transport and Distribution

Maltotriose Peracetate’s transport and distribution within cells and tissues are not well-documented. Maltotriose is known to be actively transported into S. cerevisiae cells via the AGT1 permease . Maltotriose Peracetate may interact with similar transporters, influencing its distribution within cells and tissues.

Eigenschaften

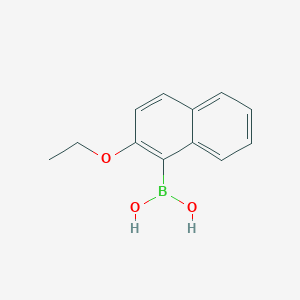

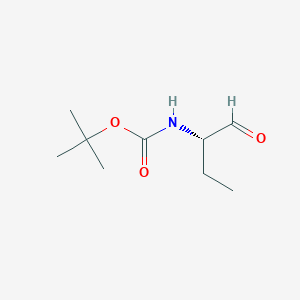

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-BDYSLRNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467134 | |

| Record name | Maltotriose Peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93911-20-7 | |

| Record name | Maltotriose Peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)